Cyclohexanediacetic acid

Description

The exact mass of the compound 1,1-Cyclohexanediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

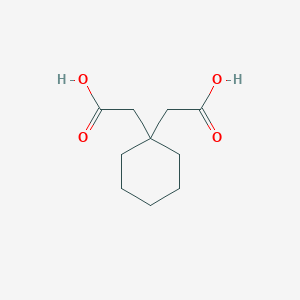

IUPAC Name |

2-[1-(carboxymethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCHPBGAALCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918347 | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4355-11-7, 9355-11-7 | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Cyclohexanediacetic Acid: A Technical Guide for Advanced Research and Development

Introduction: The Structural and Pharmaceutical Significance of Cyclohexanediacetic Acid

This compound (CHDAA) encompasses a family of dicarboxylic acids featuring a cyclohexane core substituted with two acetic acid moieties. The specific placement of these side chains—be it on the same carbon atom (geminal substitution) or on different carbons—gives rise to distinct isomers (1,1-, 1,2-, 1,3-, and 1,4-CHDAA), each with unique chemical properties and synthetic accessibility.

Of these, 1,1-Cyclohexanediacetic acid is of paramount industrial and pharmaceutical importance. It serves as the cornerstone scaffold for the synthesis of Gabapentin, an anticonvulsant and analgesic medication.[1] The synthesis of this specific isomer is a well-established, multi-step process that has been optimized for large-scale production. Other isomers, such as 1,4-CHDAA, are synthesized via different strategies, typically involving the saturation of an aromatic precursor.

This guide provides an in-depth exploration of the core synthetic pathways for the most prominent isomers of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights that govern these transformations. We will dissect the most common industrial route to 1,1-CHDAA, explore the logical pathway to 1,4-CHDAA, and discuss the conversion of the former into its pharmaceutically active derivative, Gabapentin.

Part I: The Industrial Synthesis of 1,1-Cyclohexanediacetic Acid

The most robust and widely practiced synthesis of 1,1-CHDAA begins with the inexpensive and readily available feedstock, cyclohexanone. The core strategy involves a tandem condensation and addition sequence to construct a spirocyclic dinitrile intermediate, which is subsequently hydrolyzed under vigorous conditions to yield the target diacid.

Mechanism and Rationale

The formation of the key spiro intermediate is a testament to classical organic reaction mechanisms. The process initiates with a Knoevenagel condensation between cyclohexanone and a compound containing an active methylene group, such as cyanoacetamide or ethyl cyanoacetate.[2] This base-catalyzed reaction forms an α,β-unsaturated carbonyl compound. This is immediately followed by a Michael addition , where a second equivalent of the active methylene compound attacks the β-carbon of the unsaturated system, leading to the formation of the characteristic spiro[3][3]undecane skeleton.[4]

The choice of a dinitrile intermediate is strategic; the nitrile groups are stable throughout the initial C-C bond-forming reactions but can be effectively hydrolyzed to carboxylic acids in the final step. This hydrolysis is the most demanding step of the synthesis, typically requiring high temperatures and concentrated mineral acids to drive the reaction to completion.[5][6]

Synthesis Pathway Diagram

Caption: Synthesis of 1,1-CHDAA from cyclohexanone via a spirocyclic dinitrile intermediate.

Experimental Protocol: Synthesis of 1,1-CHDAA via Spiro-dinitrile Hydrolysis

The following protocol is a representative synthesis adapted from established patent literature.[2][6]

Step 1: Preparation of 1,5-Dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane

-

To a cooled ( -10 °C) solution of methanol, add methyl cyanoacetate and cyclohexanone in a 2:1 molar ratio.

-

Bubble ammonia gas through the stirred solution while maintaining the temperature below -5 °C.

-

After the ammonia addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for an additional 48-72 hours.

-

A precipitate of the spiro-dinitrile compound will form. Collect the solid by suction filtration and wash with cold methanol.

-

Dry the resulting white powder under vacuum. This intermediate is typically of sufficient purity for the next step.

Step 2: Acid Hydrolysis to 1,1-Cyclohexanediacetic Acid

-

Caution: This step involves concentrated acid at high temperatures and generates toxic gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Prepare a ~70% sulfuric acid solution by slowly adding concentrated sulfuric acid to water with cooling.

-

Heat the sulfuric acid solution to approximately 160 °C in a robust reaction vessel equipped with mechanical stirring and gas venting.

-

Slowly and carefully add the dried spiro-dinitrile powder from Step 1 to the hot acid. Vigorous gas evolution (containing cyanogen compounds) will occur.[6]

-

After the addition is complete, maintain the reaction temperature at 180-185 °C for 30-60 minutes to ensure complete hydrolysis and decarboxylation.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice with stirring.

-

The crude 1,1-cyclohexanediacetic acid will precipitate. Cool the slurry to below 30 °C and collect the solid by suction filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acid.

-

For purification, the crude product can be dissolved in a 10% sodium hydroxide solution, treated with activated carbon, filtered, and then re-precipitated by acidifying with hydrochloric acid.

Data Summary: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| 1. Spiro-dinitrile Formation | Cyclohexanone, Methyl Cyanoacetate, Ammonia | Methanol | -10 to 25 | 48 - 96 | 90 - 95 | [6] |

| 2. Acid Hydrolysis | Spiro-dinitrile, Sulfuric Acid | Water | 160 - 185 | 1 - 2 | 75 - 80 | [6] |

Part II: Synthesis of 1,4-Cyclohexanediacetic Acid

The synthesis of the 1,4-isomer requires a fundamentally different approach, as the two acetic acid groups are on opposite sides of the cyclohexane ring. The most direct and logical strategy is the catalytic hydrogenation of the corresponding aromatic precursor, 1,4-phenylenediacetic acid .

Scientific Rationale: Catalytic Arene Hydrogenation

The conversion of an aromatic ring to a cyclohexane ring is a classic catalytic hydrogenation reaction.[7] This transformation is thermodynamically favorable but kinetically slow, necessitating the use of a metal catalyst.

-

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst (e.g., palladium, rhodium, or ruthenium on a carbon support).[8] Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The aromatic ring of the substrate also adsorbs onto the surface, and the hydrogen atoms are added stepwise across the double bonds until the ring is fully saturated.

-

Catalyst Choice: Rhodium and Ruthenium catalysts are often superior for arene hydrogenation as they generally operate under milder conditions and show high selectivity for the aromatic ring while leaving other functional groups, such as the carboxylic acids in this case, untouched.[8] Palladium on carbon (Pd/C) can also be effective, though sometimes requires more forcing conditions.[7]

-

Stereochemistry: Hydrogenation of a disubstituted benzene ring typically yields a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions.

Synthesis Pathway Diagram

Caption: Synthesis of 1,4-CHDAA via catalytic hydrogenation of its aromatic precursor.

General Protocol: Catalytic Hydrogenation of an Arene

This protocol provides a general workflow for the hydrogenation of an aromatic ring, which can be adapted for 1,4-phenylenediacetic acid.[9]

-

To a high-pressure hydrogenation vessel (autoclave), add the substrate (1,4-phenylenediacetic acid), a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), and the catalyst (e.g., 5-10 wt% of 5% Rh/C or 10% Pd/C).

-

Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with inert gas.

-

Remove the catalyst from the reaction mixture by filtration through a pad of Celite. Caution: Palladium on carbon can be pyrophoric after filtration; do not allow the filter cake to dry completely in the air. Quench it carefully with water.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, 1,4-cyclohexanediacetic acid, as a mixture of cis and trans isomers.

-

The isomers can be separated by techniques such as fractional crystallization if required.

Part III: Notes on 1,2- and 1,3-Cyclohexanediacetic Acid Synthesis

Dedicated and optimized synthetic routes for 1,2- and 1,3-CHDAA are less prevalent in the scientific and patent literature compared to their 1,1- and 1,4- counterparts. Their synthesis would follow the principles of established organic chemistry, likely starting from appropriately substituted aromatic precursors (e.g., 1,2- or 1,3-phenylenediacetic acid) followed by catalytic hydrogenation, analogous to the synthesis of the 1,4-isomer. Alternatively, routes could be devised from cyclohexene derivatives or via Diels-Alder reactions to construct the substituted cyclohexane ring. However, these isomers have not demonstrated the same level of industrial utility, resulting in less-developed specific literature.

Part IV: Application in Drug Development: The Path to Gabapentin

The primary driver for the large-scale synthesis of 1,1-CHDAA is its role as the direct precursor to Gabapentin. The conversion involves transforming one of the two identical acetic acid groups into a primary aminomethyl group.

This is classically achieved by first converting the diacid into its corresponding cyclic anhydride . Treatment of the anhydride with ammonia selectively opens the ring to form 1,1-cyclohexanediacetic acid monoamide .[10] This crucial intermediate is then subjected to a Hofmann rearrangement , where the amide is treated with an oxidizing agent like sodium hypobromite.[10] This rearrangement extrudes the carbonyl carbon and converts the amide into a primary amine with one fewer carbon atom, yielding Gabapentin.

Workflow: From 1,1-CHDAA to Gabapentin

Caption: Key transformations in the synthesis of Gabapentin from 1,1-CHDAA.

Conclusion

The synthesis of this compound is a field dominated by the industrial imperative to produce the 1,1-isomer as a key building block for the pharmaceutical agent Gabapentin. This pathway, originating from cyclohexanone, relies on a robust Knoevenagel/Michael reaction sequence followed by a challenging hydrolysis step. In contrast, the synthesis of other isomers, such as 1,4-CHDAA, is best approached through the catalytic hydrogenation of aromatic precursors, a versatile and powerful technique in modern organic synthesis. A thorough understanding of these distinct pathways, their underlying mechanisms, and the practical considerations of each step is essential for professionals engaged in chemical research and pharmaceutical development.

References

- Wikipedia. (n.d.). Gabapentin.

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

- Patsnap Eureka. (2019). Process for the preparation of gabapentin.

- Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.

- ResearchGate. (2000). Formation of derivatives of 1,3-cyclohexadienecarboxylic acid from acyclic isoprenoid α,Β-enals and monoethyl malonate by the Knoevenagel reaction.

- MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

- European Patent Office. (2011). PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899.

- Google Patents. (n.d.). WO2005090310A2 - Process for preparing this compound monoamide.

- PubChem. (n.d.). Process for preparing this compound monoamide - Patent US-7381823-B2.

- PrepChem.com. (n.d.). Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide.

- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.

- ResearchGate. (2013). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.

- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.

Sources

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]

- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

- 4. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]

- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

Cyclohexanediacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of Cyclohexanediacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of this compound (CHDA), focusing on its core chemical properties, synthesis, analytical characterization, and critical role in pharmaceutical development. As a key building block, particularly in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of CHDA's behavior is paramount for process optimization, impurity control, and regulatory compliance. This document moves beyond a simple recitation of facts to explain the causality behind its chemical nature and the practical application of this knowledge in a laboratory and manufacturing context.

Molecular Structure and Isomerism

This compound is a dicarboxylic acid featuring a cyclohexane ring. The positioning of the two acetic acid groups on this ring gives rise to several structural isomers, with 1,1-cyclohexanediacetic acid being the most commercially significant.

-

1,1-Cyclohexanediacetic Acid (CAS: 4355-11-7): A geminal di-substituted acid, it is a crucial intermediate in the synthesis of the anticonvulsant drug Gabapentin.[1][2] Its structure precludes stereoisomerism.

-

Other Isomers (1,2-, 1,3-, 1,4-): These isomers exist as cis and trans diastereomers due to the relative orientation of the acetic acid groups on the cyclohexane ring. While less common commercially, their distinct spatial arrangements can be leveraged in polymer chemistry and the synthesis of complex molecular scaffolds.

Caption: Positional isomers of this compound.

Physicochemical Properties of 1,1-Cyclohexanediacetic Acid

The physical and chemical properties of 1,1-CHDA dictate its handling, reaction conditions, and analytical methodology. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4355-11-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆O₄ | [3][6] |

| Molecular Weight | 200.23 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid/powder | [7][8] |

| Melting Point | 181-185 °C | [3][4][6] |

| pKa | pK₁: 3.49; pK₂: 6.96 (at 25°C) | [6][9] |

| Solubility | Soluble in water and organic solvents like DMSO and Methanol (slightly). | [6][8][9] |

| Partition Coefficient (LogP) | 1.2 | [3][6] |

Synthesis and Key Chemical Reactions

The industrial synthesis of 1,1-CHDA is a multi-step process that underscores fundamental principles of organic chemistry. It is also a precursor to key intermediates required for pharmaceutical manufacturing.

Synthesis Pathway

A common route involves the hydrolysis of a cyclic imide, which is itself derived from cyclohexanone.[10] This process is designed for scalability and cost-effectiveness, using readily available starting materials.[11]

Caption: Simplified synthesis pathway for 1,1-Cyclohexanediacetic Acid.

Causality in Synthesis: The choice of strong acid hydrolysis (e.g., using sulfuric acid at elevated temperatures) is critical for breaking the stable cyclic imide intermediate to yield the desired dicarboxylic acid.[12][13] This step often requires harsh conditions, which can lead to impurities if not carefully controlled. The overall process transforms a simple ketone into a more complex difunctional molecule ready for further elaboration.[14]

Core Reactivity

As a dicarboxylic acid, 1,1-CHDA undergoes reactions typical of this functional group. Its most significant transformation in the pharmaceutical industry is its conversion into 1,1-cyclohexanediacetic acid monoamide (MAAC), a direct precursor to Gabapentin.[11][15]

-

Anhydride Formation: Heating 1,1-CHDA, often with a dehydrating agent, leads to the formation of 3,3-pentamethyleneglutaric anhydride. This anhydride is a key reactive intermediate.[11]

-

Ammonolysis: The resulting anhydride readily reacts with ammonia (ammonolysis) to open the ring, forming the monoamide (MAAC).[11][16] This selective reaction is crucial for producing the asymmetric intermediate needed for the final drug substance.

Caption: Key chemical transformations of 1,1-CHDA toward Gabapentin synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 1,1-CHDA is a critical aspect of its use, particularly in GMP (Good Manufacturing Practice) environments. A combination of classic and modern analytical techniques is employed.[17]

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions: a very broad peak from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups, and a strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a broad singlet for the two equivalent carboxylic acid protons (highly dependent on solvent and concentration, typically >10 ppm). The protons of the cyclohexane ring will appear as complex multiplets in the aliphatic region (approx. 1.4-1.6 ppm), while the four protons of the two CH₂ groups adjacent to the carbonyls will appear as a singlet around 2.4-2.6 ppm.

-

¹³C NMR: Key signals include the carboxylic acid carbonyl carbons (~175-180 ppm), the quaternary carbon of the cyclohexane ring to which the acid groups are attached, and the methylene carbons of the acetic acid groups (~40-45 ppm), along with signals for the other cyclohexane carbons.

-

-

Mass Spectrometry (MS): While the molecular ion peak (m/z = 200.23) may be observed, dicarboxylic acids often fragment readily, showing characteristic losses of water (H₂O) and carboxyl groups (COOH).

Purity Assessment

While spectroscopic methods confirm identity, chromatographic and titration methods are essential for quantitative purity analysis.[17] High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating and quantifying the main component from its impurities.[17]

Protocol: Purity Determination of 1,1-Cyclohexanediacetic Acid by HPLC-UV

1. Principle: This method utilizes reverse-phase HPLC with UV detection to separate 1,1-CHDA from potential process-related impurities and degradation products. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.[17]

2. Materials & Reagents:

-

1,1-Cyclohexanediacetic Acid Reference Standard and Sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid or Formic Acid (for pH adjustment)

-

Volumetric flasks, pipettes, and autosampler vials

-

0.45 µm syringe filters

3. Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic or a shallow gradient elution (e.g., 70-90% A over 15 minutes)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Accurately weigh about 25 mg of the 1,1-CHDA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile). This yields a 1.0 mg/mL solution.

-

Sample Preparation: Prepare the sample in the same manner as the Standard Preparation.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

-

Analysis: Filter all solutions through a 0.45 µm syringe filter before injection.[17] Inject the standard and sample solutions into the HPLC system and record the chromatograms.

5. Calculation: Calculate the percentage purity using the area percent method: Purity (%) = (Area of CHDA Peak / Total Area of All Peaks) x 100

Applications in Drug Development

The primary and most well-documented application of 1,1-cyclohexanediacetic acid is as a pivotal intermediate in the synthesis of Gabapentin.[2][18]

Caption: Role of 1,1-CHDA in the Gabapentin drug development pipeline.

Beyond its role in Gabapentin synthesis, its difunctional nature makes it a candidate for applications in polymer science as a crosslinking agent or monomer for specialty polyesters and polyamides.[8]

Safety and Handling

According to safety data sheets, 1,1-cyclohexanediacetic acid is considered hazardous.[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

-

Precautionary Measures: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.[3][4] Avoid breathing dust and direct contact with skin and eyes.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Stability: Stable under normal laboratory conditions.[3]

References

- Pingxiang Tiande Chemical Co., Ltd. (n.d.). CAS:4355-11-7 1,1-Cyclohexanediaceticacid manufacturer.

- Tiande Chemical. (2021). 1,1-Cyclohexanediacetic Acid.

- Quick Company. (n.d.). Process For Preparing this compound Monoamide.

- Google Patents. (n.d.). WO2005090310A2 - Process for preparing this compound monoamide.

- European Patent Office. (2011). PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899.

- PubChem. (n.d.). 1,1-Cyclohexanediacetic acid monoamide.

- PubChem. (n.d.). Process for preparing this compound monoamide - Patent US-7381823-B2.

- PubChem. (n.d.). This compound.

- ChemBK. (2024). 1,1-Cyclohexanediacetic acid.

- Wikipedia. (n.d.). Gabapentin.

- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.

- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.

Sources

- 1. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]

- 5. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]

- 7. 1,1-Cyclohexanediacetic Acid | 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. Process For Preparing this compound Monoamide [quickcompany.in]

- 11. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]

- 12. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]

- 13. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 14. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 15. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Gabapentin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): A Cornerstone Intermediate in Pharmaceutical Synthesis and Beyond

Abstract

This technical guide provides a comprehensive overview of 1,1-Cyclohexanediacetic acid (CDA), a pivotal organic intermediate best known for its critical role in the synthesis of the blockbuster anticonvulsant drug, Gabapentin. Addressed to researchers, medicinal chemists, and professionals in drug development and process chemistry, this document moves beyond a simple product description. It delves into the compound's fundamental physicochemical properties, detailed synthetic pathways, and its reactivity. The guide meticulously outlines the well-established transformation of CDA into Gabapentin, including the key intermediates and reaction mechanisms such as the Hofmann rearrangement. Furthermore, it explores the broader, albeit less documented, utility of CDA as a versatile scaffold in the synthesis of polymers and complex spirocyclic systems, highlighting its potential for innovation in materials science and medicinal chemistry. The document concludes with essential information on analytical characterization, safety, and handling, providing a holistic resource for laboratory and industrial applications.

Introduction: The Strategic Importance of a Disubstituted Cyclohexane

1,1-Cyclohexanediacetic acid (CAS 4355-11-7), also known as 1,1-bis(carboxymethyl)cyclohexane, is a geminally disubstituted dicarboxylic acid.[1] While its structure may appear unassuming, it represents a highly valuable building block in modern organic synthesis. The cyclohexane ring provides a rigid, three-dimensional scaffold, while the two acetic acid moieties offer reactive handles for a variety of chemical transformations. This unique combination of a non-planar saturated ring and dual carboxylic acid functionality makes it an intermediate of significant industrial importance, primarily within the pharmaceutical sector.[2][3]

Its most prominent application is as the cornerstone starting material for the industrial-scale synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[2] The purity and quality of CDA are paramount, as they directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[4] This guide aims to provide an in-depth understanding of CDA, from its synthesis to its diverse applications, empowering scientists to leverage its full potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing.

Key Properties

The essential properties of 1,1-Cyclohexanediacetic acid are summarized in the table below, compiled from various reputable suppliers and databases.[5][6]

| Property | Value | Source(s) |

| CAS Number | 4355-11-7 | [6] |

| Molecular Formula | C₁₀H₁₆O₄ | [6] |

| Molecular Weight | 200.23 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 181-185 °C (lit.) | [6] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol. | [7] |

| IUPAC Name | 2-[1-(carboxymethyl)cyclohexyl]acetic acid | [8] |

| Synonyms | 1,1-Bis(carboxymethyl)cyclohexane, Cyclohexane-1,1-diacetic acid | [1] |

| InChI Key | YQPCHPBGAALCRT-UHFFFAOYSA-N | [6] |

Structural and Conformational Analysis

The 1,1-disubstituted cyclohexane core of CDA dictates its three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the two acetic acid groups are attached to the same carbon atom. Consequently, one carboxymethyl group must occupy an axial position while the other is equatorial.[9][10] This fixed spatial arrangement is a critical feature, influencing the molecule's reactivity and its ability to act as a scaffold. The molecule undergoes rapid ring-flipping at room temperature, leading to an equilibrium between two identical chair conformers.

Synthesis of 1,1-Cyclohexanediacetic Acid

The industrial production of CDA is a multi-step process that requires careful optimization to ensure high yield and purity. A common and well-documented route begins with the reaction of cyclohexanone and a cyanoacetate ester.[1][11]

Synthetic Pathway from Cyclohexanone

A prevalent patented method involves the hydrolysis and decarboxylation of an intermediate, 1,1-cyclohexyl dicyanoamide.[1]

Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide This step typically involves a condensation reaction between cyclohexanone, an alkyl cyanoacetate (e.g., methyl cyanoacetate), and ammonia in an alcoholic solvent like methanol.[1] The reaction is performed at low temperatures to control exothermicity.

Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid The resulting 1,1-cyclohexyl dicyanoamide is then subjected to harsh hydrolytic conditions. The process involves heating the amide in a concentrated strong acid, such as sulfuric acid.[1] This step accomplishes two transformations: the hydrolysis of the amide and nitrile functionalities to carboxylic acids and the subsequent decarboxylation to yield the final product. The reaction must be carefully controlled to minimize the formation of impurities.[12]

The overall workflow can be visualized as follows:

Caption: A typical synthetic route to 1,1-Cyclohexanediacetic Acid.

Core Application: The Gateway to Gabapentin

The primary industrial value of 1,1-Cyclohexanediacetic acid lies in its role as the direct precursor to Gabapentin. The synthetic route is robust and has been the subject of extensive process optimization, as detailed in numerous patents.[13]

The Gabapentin Synthesis Workflow

The transformation of CDA to Gabapentin proceeds through two key intermediates: 1,1-cyclohexanediacetic anhydride and 1,1-cyclohexanediacetic acid monoamide.

Step 1: Anhydride Formation CDA is first converted to its corresponding cyclic anhydride, 1,1-cyclohexanediacetic anhydride (CAS 1010-26-0). This is a dehydration reaction, typically achieved by heating CDA with a dehydrating agent like acetic anhydride.

Step 2: Mono-amidation The resulting anhydride is then selectively ring-opened with ammonia to form 1,1-cyclohexanediacetic acid monoamide (CAS 99189-60-3).[14] This reaction must be carefully controlled, often at temperatures below 20°C, to prevent the formation of the diamide. The monoamide is a crucial intermediate, setting the stage for the key rearrangement step.

Step 3: Hofmann Rearrangement The final step is the conversion of the monoamide to Gabapentin via a Hofmann rearrangement.[12] This classic organic reaction involves treating the primary amide with a reagent like sodium hypobromite (often generated in situ from bromine and sodium hydroxide).[12][15] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, with the loss of one carbon atom as carbon dioxide. This elegantly constructs the aminomethyl group of Gabapentin.[12]

Sources

- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Gabapentin EP Impurity A | 64744-50-9 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1,1-Cyclohexanediacetic acid monoamide 97 99189-60-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 14. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Cyclohexanediacetic Acid

This guide provides a comprehensive technical overview of the molecular structure of cyclohexanediacetic acid, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the isomeric forms, conformational analysis, and spectroscopic signatures of these versatile molecules, offering insights grounded in established chemical principles and experimental data.

Introduction: The Structural Significance of this compound

This compound (CDAA) encompasses a family of dicarboxylic acids built upon a cyclohexane core. The positioning of the two acetic acid moieties on this flexible six-membered ring gives rise to a rich stereochemical landscape, dictating the physical, chemical, and biological properties of each isomer. While the 1,1-isomer is a well-known precursor in the synthesis of the anticonvulsant drug Gabapentin, the 1,2-, 1,3-, and 1,4-isomers offer unique structural motifs with potential applications in polymer chemistry, coordination complexes, and as molecular scaffolds in medicinal chemistry. Understanding the intricate details of their three-dimensional structure is paramount for harnessing their full potential.

Isomeric Landscape of this compound

The constitutional isomers of this compound are defined by the attachment points of the two acetic acid groups on the cyclohexane ring.

-

1,1-Cyclohexanediacetic Acid: A geminal di-substituted derivative, crucial in pharmaceutical synthesis.

-

1,2-Cyclohexanediacetic Acid: Exists as cis and trans diastereomers, each of which is chiral and can be resolved into enantiomers.

-

1,3-Cyclohexanediacetic Acid: Also exists as cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer is chiral.

-

1,4-Cyclohexanediacetic Acid: Exists as cis and trans diastereomers, both of which are achiral.

Due to a scarcity of direct experimental data for the 1,2-, 1,3-, and 1,4-cyclohexanediacetic acids, this guide will draw upon the extensively studied cyclohexanedicarboxylic acids as structural and conformational analogues. The fundamental principles of conformational analysis in disubstituted cyclohexanes are directly applicable, with the acknowledgment that the longer, more flexible carboxymethyl side chains of the diacetic acids may introduce subtle differences in steric demand and intramolecular interactions.

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of different conformers is governed by steric interactions, particularly the unfavorable 1,3-diaxial interactions between axial substituents.

1,1-Cyclohexanediacetic Acid

In 1,1-cyclohexanediacetic acid, one carboxymethyl group is necessarily axial while the other is equatorial. Ring flipping results in an identical, isoenergetic conformation.

1,2-Cyclohexanediacetic Acid

-

trans-1,2-Isomer: The trans isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.[1][2][3] However, studies on trans-1,2-cyclohexanedicarboxylic acid have shown that in polar aprotic solvents like DMSO, the dianion can favor the diaxial conformation, a phenomenon attributed to the reduction of electrostatic repulsion in a more compact form.[1][2]

-

cis-1,2-Isomer: The cis isomer exists as two rapidly interconverting chair conformers, each with one axial and one equatorial carboxymethyl group (a,e and e,a). These two conformers are of equal energy.[1][2][3]

1,3-Cyclohexanediacetic Acid

-

cis-1,3-Isomer: The cis isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial form is strongly favored to avoid the severe 1,3-diaxial interaction between the two substituent groups.[4][5]

-

trans-1,3-Isomer: The trans isomer exists as two equivalent chair conformers, each with one axial and one equatorial substituent (a,e and e,a).[4][5]

1,4-Cyclohexanediacetic Acid

-

trans-1,4-Isomer: Similar to the trans-1,2-isomer, the trans-1,4-isomer has a strong preference for the diequatorial (e,e) conformation over the diaxial (a,a) form.[6][7]

-

cis-1,4-Isomer: The cis isomer exists as two isoenergetic chair conformers, each with one axial and one equatorial carboxymethyl group (a,e and e,a).[6][7]

The conformational preferences of the 1,2-, 1,3-, and 1,4-disubstituted isomers are summarized in the following diagram:

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The chemical shifts of the methine protons (CH-CH₂COOH) are particularly informative for determining the axial or equatorial orientation of the substituents. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants (J-values) between vicinal protons can also be used to deduce conformational information.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For isomers with a plane of symmetry, such as cis-1,3- and both cis- and trans-1,4-cyclohexanediacetic acid (with identical substituents), the number of signals will be reduced.

| Isomer | Expected ¹³C Signals (max) | Symmetry |

| 1,1- | 5 | C_s (time-averaged) |

| cis-1,2- | 5 | C_s (time-averaged) |

| trans-1,2- | 5 | C₂ |

| cis-1,3- | 4 | C_s |

| trans-1,3- | 5 | C₁ |

| cis-1,4- | 3 | C_s |

| trans-1,4- | 3 | C_{2h} |

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify the functional groups present. All isomers of this compound will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700-1725 cm⁻¹). The "fingerprint" region (below 1500 cm⁻¹) will show differences between the isomers due to variations in their overall skeletal vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. The molecular ion peak (M⁺) for all isomers of this compound will be at m/z 200.23. Fragmentation may involve the loss of water (M-18), a carboxyl group (M-45), or cleavage of the cyclohexane ring.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be approached through various routes, often starting from commercially available precursors.

Synthesis of 1,1-Cyclohexanediacetic Acid

A common industrial synthesis involves the reaction of cyclohexanone with two equivalents of a cyanide source (e.g., sodium cyanide) followed by hydrolysis of the resulting dinitrile.

Representative Synthesis of 1,4-Cyclohexanediacetic Acid

The cis and trans isomers of 1,4-cyclohexanedicarboxylic acid are typically synthesized via the catalytic hydrogenation of terephthalic acid.[3] The resulting mixture of isomers can then be separated or isomerized. A similar approach could be adapted for the synthesis of 1,4-cyclohexanediacetic acid, potentially starting from p-phenylenediacetic acid.

Experimental Protocol (Adapted for 1,4-Cyclohexanediacetic Acid):

-

Hydrogenation: In a high-pressure autoclave, dissolve p-phenylenediacetic acid in a suitable solvent (e.g., water or acetic acid). Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃).

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 100-150 °C.

-

Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield a mixture of cis- and trans-1,4-cyclohexanediacetic acid.

-

Isomerization/Separation (Optional): The cis isomer can be converted to the more thermodynamically stable trans isomer by heating in the presence of a catalyst. The isomers can be separated by fractional crystallization or chromatography.

Applications and Future Directions

The diverse stereochemistry of cyclohexanediacetic acids opens up a range of potential applications:

-

1,1-Cyclohexanediacetic Acid: Primarily used as a key intermediate in the synthesis of Gabapentin.[8]

-

1,2-, 1,3-, and 1,4-Cyclohexanediacetic Acids: These isomers are of interest as monomers for the synthesis of specialty polyesters and polyamides, imparting properties such as improved flexibility, impact strength, and weatherability.[1] Their well-defined stereochemistry can be exploited to control the microstructure and properties of the resulting polymers. They also hold potential as ligands in coordination chemistry and as building blocks for novel molecular architectures in drug discovery.

Further research into the specific properties and applications of the individual stereoisomers of 1,2-, 1,3-, and 1,4-cyclohexanediacetic acid is warranted to fully explore their potential in materials science and medicinal chemistry.

References

- M. C. A. M. van den Nieuwenhuizen, J. A. J. M. Vekemans, E. E. C. G. de Biani, S. Caldarelli, E. W. Meijer, J. Org. Chem.2000, 65 (6), 1647–1653.

- J. D. Dunitz, P. Strickler, in Structural Chemistry and Molecular Biology, A. Rich, N. Davidson, Eds., W. H. Freeman, San Francisco, 1968, pp. 595–602.

- Eastman Chemical Company, 1,4-Cyclohexanedicarboxylic Acid (CHDA)

- E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.

- F. A. L. Anet, A. J. R. Bourn, J. Am. Chem. Soc.1965, 87 (22), 5250–5251.

- P. W.

- C. Altona, H. R. Buys, H. J. Hageman, E. Havinga, Tetrahedron1967, 23 (5), 2265–2276.

- Serichim S.r.l., Process for preparing this compound monoamide, EP1732899A2, 2006.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. jove.com [jove.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spcmc.ac.in [spcmc.ac.in]

Introduction: The Pivotal Role of Cyclohexanediacetic Acid in Modern Chemistry

An In-Depth Technical Guide to the Solubility of Cyclohexanediacetic Acid

This compound (CHDA) encompasses a group of dicarboxylic acid isomers built upon a cyclohexane core. These compounds, particularly 1,1-cyclohexanediacetic acid and the cis/trans isomers of 1,4-cyclohexanedicarboxylic acid, serve as critical building blocks in diverse fields ranging from pharmaceutical synthesis to polymer chemistry. 1,1-Cyclohexanediacetic acid is a well-established key intermediate in the industrial production of Gabapentin, a widely used anticonvulsant and analgesic.[1][2][3] In the realm of materials science, the diacid functionality of CHDA isomers makes them valuable monomers for the synthesis of advanced polyesters and polyamides, imparting unique properties of rigidity, flexibility, and thermal stability to the resulting polymers.[4][5][6]

The successful application of CHDA in these areas is fundamentally dependent on a thorough understanding of its solubility characteristics. Solubility data governs crucial process parameters such as reaction kinetics, purification strategies (like crystallization), and formulation development. For researchers and process chemists, having access to reliable solubility data is not merely a matter of convenience but a prerequisite for efficient, scalable, and reproducible synthesis and application.

This technical guide provides a comprehensive overview of the available solubility data for key CHDA isomers. Recognizing the current gaps in quantitative data for organic solvents, this document also furnishes a detailed, field-proven experimental protocol for the systematic determination of solubility. We will explore the underlying physicochemical principles that dictate the solubility of these molecules, offering a predictive framework for scientists and engineers working with this versatile class of compounds.

Physicochemical Properties and Known Solubility of CHDA Isomers

A compound's solubility is intrinsically linked to its physical and chemical properties. The isomers of this compound, while sharing the same molecular formula (C₁₀H₁₆O₄ for the 1,1-isomer and C₈H₁₂O₄ for the 1,4-isomers), exhibit distinct spatial arrangements of their carboxylic acid groups, leading to significant differences in properties like melting point, pKa, and, consequently, solubility.

The table below summarizes the currently available data for the most prominent isomers. It is important to note the scarcity of quantitative solubility data in common organic solvents, a critical gap this guide aims to address through its experimental protocol.

| Property | 1,1-Cyclohexanediacetic Acid | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |

| CAS Number | 4355-11-7 | 619-81-8[7] | 619-82-9[7] |

| Molecular Weight | 200.23 g/mol | 172.18 g/mol [7] | 172.18 g/mol [7] |

| Appearance | White to off-white solid/powder[8] | White solid[9] | White solid[7] |

| Melting Point | 181-185 °C[10] | 170-172 °C[9] | >300 °C[9] |

| pKa₁ (at 25°C) | 3.49[8] | 4.31[9] | 4.18[9] |

| pKa₂ (at 25°C) | 6.96[8] | 5.73[9] | 5.42[9] |

| Water Solubility | Soluble (qualitative)[10] | Soluble (qualitative)[9] | Slightly soluble (qualitative)[9] |

| Organic Solvents | Slightly soluble in DMSO, Methanol[8] | Soluble in ethanol, acetone, chloroform[9] | Soluble in hot methanol, ethanol, acetone; slightly soluble in ether[9] |

Experimental Protocol: A Self-Validating System for Solubility Determination

To address the gap in quantitative solubility data, this section provides a robust, step-by-step protocol based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for aqueous solubility.[1][3][11] This method is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.

Causality Behind Experimental Choices

-

Shake-Flask Method: This technique is the gold standard for determining thermodynamic (equilibrium) solubility.[12] By agitating an excess of the solid solute with the solvent for an extended period, we ensure that the solution reaches saturation, providing a true measure of the compound's solubility limit under the tested conditions.

-

Equilibration Time: A preliminary test is crucial to estimate the time required to reach equilibrium. Dicarboxylic acids can have slow dissolution kinetics, and insufficient equilibration time is a common source of error. An 18-24 hour agitation period is a common starting point for thermodynamic solubility.[13]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is essential for obtaining reproducible and accurate data.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.

Diagram of the Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound isomer (purity >98%)

-

Selected solvents (HPLC grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane

-

Volumetric flasks and pipettes

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with a temperature-controlled water bath

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

-

Preliminary Test (Equilibration Time):

-

Prepare three vials with an excess amount of CHDA in the chosen solvent.

-

Place the vials in the shaker bath at the desired temperature (e.g., 25 °C).

-

Remove one vial at 4, 8, and 24 hours.

-

Process and analyze the samples as described below. The time point after which the concentration plateaus is the required equilibration time.

-

-

Definitive Solubility Determination:

-

Sample Preparation: Accurately weigh an amount of CHDA that is in clear excess of its estimated solubility into at least three separate vials for each solvent.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate for the duration determined in the preliminary test (e.g., 24 hours).[14]

-

Phase Separation: After agitation, allow the vials to stand at the same constant temperature for a short period to allow larger particles to settle. Centrifuge the vials to pellet the remaining undissolved solid.[9]

-

Sampling: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to ensure no solid particles are transferred.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the range of the HPLC calibration curve.

-

-

HPLC Analysis and Quantification:

-

Calibration: Prepare a series of standard solutions of CHDA in the test solvent at known concentrations.

-

Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of this curve to calculate the concentration of CHDA in the diluted sample.

-

Final Solubility: Account for the dilution factor to determine the final solubility of CHDA in the saturated solution. Report the results in mg/mL or mol/L at the specified temperature.

-

Factors Influencing this compound Solubility

The solubility of CHDA isomers is a multifactorial property governed by the interplay between the solute's structure and the solvent's characteristics, as well as external conditions like pH and temperature. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[14]

Diagram of Influencing Factors

Sources

- 1. nbinno.com [nbinno.com]

- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.uva.nl [pure.uva.nl]

- 7. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]

- 11. datapdf.com [datapdf.com]

- 12. mmccollege.ac.in [mmccollege.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: The Structural Significance of Cyclohexanediacetic Acid Isomers

An In-Depth Technical Guide to the Melting Point of Cyclohexanediacetic Acid and Its Isomers

This compound and its related dicarboxylic isomers represent a class of compounds pivotal in polymer chemistry, materials science, and as intermediates in pharmaceutical synthesis, notably in the production of gabapentin from 1,1-cyclohexanediacetic acid[1]. The seemingly subtle variation in the substitution pattern on the cyclohexane ring—be it geminal (1,1-), vicinal (1,2-), or more distant (1,3-, 1,4-)—gives rise to a profound divergence in their physicochemical properties. Among the most sensitive and informative of these properties is the melting point.

This guide, intended for researchers and drug development professionals, moves beyond a simple tabulation of values. It delves into the causal relationships between molecular structure, stereochemistry, and the macroscopic property of melting temperature. Understanding these principles is not merely academic; it is fundamental to predicting material behavior, designing purification strategies, and ensuring the integrity of synthetic pathways. We will explore the theoretical underpinnings, present a comprehensive dataset for key isomers, provide field-proven experimental protocols, and discuss the challenges inherent in accurately characterizing these molecules.

Pillar 1: The Theoretical Framework of Melting Point in Dicarboxylic Acids

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For this compound isomers, the key factors governing these forces are hydrogen bonding, van der Waals forces, and, critically, molecular symmetry and packing efficiency.

-

Hydrogen Bonding: The two carboxylic acid groups (–COOH) are potent hydrogen bond donors and acceptors. In the solid state, these groups typically form dimeric structures, creating strong, directional intermolecular links that significantly raise the energy required to break the lattice. This is why dicarboxylic acids generally exhibit much higher melting points than monocarboxylic acids of similar molecular weight[2].

-

Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice is arguably the most important factor in explaining the dramatic differences between isomers.

-

Trans Isomers: The trans configuration, where the two substituent groups are on opposite sides of the cyclohexane ring's plane, results in a more linear, symmetrical, and rigid molecule. This high degree of symmetry allows for very efficient and dense packing in the crystal lattice, maximizing intermolecular van der Waals forces. The result is a thermodynamically stable crystal that requires a great deal of thermal energy to disrupt, leading to a very high melting point[2]. The trans-1,4 isomer is a prime example of this phenomenon.

-

Cis Isomers: The cis configuration places the substituent groups on the same side of the ring's plane. This creates a "kink" in the molecular geometry, reducing its symmetry and hindering its ability to pack tightly. The resulting crystal lattice is less stable, with weaker overall intermolecular forces, and consequently, a significantly lower melting point compared to its trans counterpart[3][4].

-

The following diagram illustrates the fundamental structural difference that dictates packing efficiency.

Caption: Logical relationship between molecular geometry and melting point.

Pillar 2: Quantitative Data and Isomeric Comparison

The theoretical principles are clearly reflected in the empirical data. The following table summarizes the reported melting points for various isomers of cyclohexanediacetic and dicarboxylic acids. The dramatic difference between the cis and trans isomers, particularly for the 1,4-substituted acid, is a stark illustration of the packing efficiency principle.

| Compound Name | Isomer/Stereochemistry | CAS Number | Melting Point (°C) |

| 1,1-Cyclohexanediacetic Acid | - | 4355-11-7 | 181 - 185[5][6] |

| 1,2-Cyclohexanedicarboxylic Acid | cis | 610-09-3 | 198 (dec.)[7] |

| 1,2-Cyclohexanedicarboxylic Acid | trans | 2305-32-0 | 228 - 230[8] |

| 1,3-Cyclohexanedicarboxylic Acid | cis | 2305-31-9 | 163 - 167[9] |

| 1,4-Cyclohexanedicarboxylic Acid | cis | 619-81-8 | 168 - 170[10] |

| 1,4-Cyclohexanedicarboxylic Acid | trans | 619-82-9 | >300 |

(dec.) indicates that the compound decomposes at its melting point.

Pillar 3: Experimental Protocols and Methodological Integrity

Accurate melting point determination is contingent on two factors: the purity of the sample and the integrity of the measurement technique. A sharp melting range is a classic indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol 1: Sample Purification via Single-Solvent Recrystallization

Rationale: Recrystallization is a fundamental purification technique that exploits differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures[11][12].

Methodology:

-

Solvent Selection: In a small test tube, test the solubility of a small amount (~10-20 mg) of the crude acid in various solvents (e.g., water, ethanol, ethyl acetate). The ideal solvent will dissolve the solid when heated but will show low solubility when cool. For many dicarboxylic acids, water or ethanol/water mixtures are effective[12].

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Add more hot solvent dropwise, swirling continuously, until the solid just dissolves completely[13]. Using the absolute minimum amount of hot solvent is critical for maximizing yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Rushing this step by immediate immersion in an ice bath will trap impurities.

-

Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the mother liquor[13].

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Using cold solvent is crucial to avoid redissolving the product[13].

-

Drying: Allow the crystals to dry completely on the filter paper with continued suction. For a final drying step, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Melting Point Determination by Capillary Method

Rationale: This standard technique involves heating a small sample of the solid in a capillary tube within a calibrated heating block and observing the temperature range over which the solid melts.

Caption: Standard workflow for capillary melting point determination.

Methodology:

-

Sample Preparation: Ensure the purified crystals from Protocol 1 are completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to load a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (from the data in the table).

-

Rate of Heating: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow, controlled heating rate is essential for an accurate reading.

-

Observation and Recording:

-

T1 (Onset): Carefully observe the sample. Record the temperature at the very first sign of melting (the appearance of a clear liquid droplet).

-

T2 (Clear Point): Continue heating slowly and record the temperature at which the last solid particle melts, and the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. A pure compound will typically have a sharp melting range of 1-2°C.

Advanced Considerations and Potential Pitfalls

For dicarboxylic acids, particularly those where the carboxyl groups are in close proximity (e.g., cis-1,2-cyclohexanedicarboxylic acid), heating can induce an intramolecular dehydration reaction to form a cyclic anhydride[14]. This is a chemical transformation, not a phase transition. If this occurs, the observed "melting" behavior will be that of the anhydride being formed, or a complex mixture, leading to an inaccurate and often broad melting range. The notation of "decomposition" for the cis-1,2 isomer melting point suggests this possibility[7]. Techniques like Differential Scanning Calorimetry (DSC) can be invaluable here, as they can distinguish between an endothermic melting event and an endothermic decomposition event, which often presents a different peak shape on the thermogram.

References

- Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity.

- Chemistry LibreTexts. (2014, July 24). Dicarboxylic Acids and Their Derivatives.

- Quora. (2019, March 16). Why do dicarboxylic acids have higher melting points than monocarboxylic acids?

- Oakwood Chemical. (n.d.). cis-1,3-Cyclohexanedicarboxylic acid.

- Homework.Study.com. (n.d.). What happens to a dicarboxylic acid when heated? Why is it difficult to take the melting point?

- Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid.

- Request PDF. (n.d.). The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids.

- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).

- Stenutz. (n.d.). trans-1,4-cyclohexanedicarboxylic acid.

- University of Alberta. (n.d.). Recrystallization - Single Solvent.

- University of California, Irvine. (n.d.). Recrystallization.

- Thermo Scientific Alfa Aesar. (n.d.). trans-1,4-Cyclohexanedicarboxylic acid, 95%.

- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

- NIST WebBook. (n.d.). 1,4-Cyclohexanedicarboxylic acid, trans-.

- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.

Sources

- 1. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]

- 2. quora.com [quora.com]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]

- 7. cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. trans-1,2-Cyclohexanedicarboxylic acid 95 2305-32-0 [sigmaaldrich.com]

- 9. CAS 2305-31-9 | 2221-1-06 | MDL MFCD01311240 | cis-1,3-Cyclohexanedicarboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 10. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Home Page [chem.ualberta.ca]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. homework.study.com [homework.study.com]

An In-depth Technical Guide to Cyclohexanediacetic Acid: Precursors, Synthesis, and Derivatives in Drug Development

Abstract

Cyclohexanediacetic acid (CHDA) and its derivatives represent a versatile scaffold in medicinal chemistry, most notably as a cornerstone in the synthesis of the blockbuster drug Gabapentin. This technical guide provides an in-depth exploration of the precursors, synthesis methodologies, and key derivatives of various CHDA isomers. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, offers detailed protocols for pivotal reactions, and explores the expanding therapeutic landscape of CHDA-based compounds.

Introduction: The Significance of the this compound Scaffold

This compound (C₁₀H₁₆O₄) is a dicarboxylic acid characterized by a cyclohexane ring substituted with two acetic acid moieties. The positional isomerism of these acetic acid groups (1,1-, 1,2-, 1,3-, and 1,4-) gives rise to a family of compounds with distinct physical properties and synthetic utilities. While all isomers are of academic interest, 1,1-cyclohexanediacetic acid has garnered the most significant industrial attention as a critical intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic.[1][2]

Beyond its role as a Gabapentin precursor, the inherent structural features of the CHDA core—a rigid cyclohexane ring imparting specific stereochemical conformations and two carboxylic acid groups amenable to a wide array of chemical transformations—make it an attractive building block for novel therapeutic agents and functional polymers.[3][4] This guide will systematically dissect the synthetic pathways to CHDA isomers and delve into the chemistry of their derivatives, with a strong emphasis on applications in drug discovery and development.

Precursors and Synthesis of this compound Isomers

The synthetic routes to CHDA isomers are diverse, with the choice of precursor and methodology largely dependent on the desired substitution pattern on the cyclohexane ring.

Synthesis of 1,1-Cyclohexanediacetic Acid

The geminal substitution pattern of 1,1-cyclohexanediacetic acid is central to the structure of Gabapentin. Its synthesis predominantly originates from cyclohexanone.

Core Precursor: Cyclohexanone

A prevalent industrial synthesis involves a multi-step process commencing with the reaction of cyclohexanone with a cyanoacetate.[5][6] A greener approach utilizing high-temperature liquid water with a dilute sulfuric acid catalyst has also been reported, offering high yields and reduced environmental impact.[7]

Reaction Pathway from Cyclohexanone:

A common pathway involves the formation of 1,1-cyclohexyl dicyanoamide, followed by hydrolysis and decarboxylation.[8]

Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid from 1,1-Cyclohexyl Dicyanoamide [8]

-

Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis under acidic or neutral conditions at a temperature of 100-160°C. This step results in a pasty hydrolysate.

-

Decarboxylation: The resulting hydrolysate is slowly added to a pre-heated sulfuric acid solution (160-185°C) to induce decarboxylation, yielding the crude 1,1-cyclohexanediacetic acid.

-

Refinement: The crude product is then purified through dissolution in an alkaline solution, decolorization with activated carbon, and subsequent recrystallization from an acidic medium to afford the final product.